molecular formula C21H21NO4 B2541084 (S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 1260605-12-6

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No. B2541084
CAS RN: 1260605-12-6
M. Wt: 351.402
InChI Key: KQKYKWUUVQMRPX-IBGZPJMESA-N
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Description

The compound is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. It protects the amino group of amino acids during peptide chain elongation .


Synthesis Analysis

The synthesis of similar Fmoc-protected amino acids often involves the Arndt-Eistert protocol . This method starts with commercially available Fmoc α-amino acids and leads to enantiomerically pure Fmoc β-amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of similar compounds includes a fluorenyl group attached to a carbonyl group, which is then linked to an amino group .


Chemical Reactions Analysis

Fmoc-protected amino acids are typically used in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds would depend on the specific structure of the compound .

Scientific Research Applications

Propionic Acid and Its Derivatives in Scientific Research

Propionylation Mechanisms in Bacteria and Their Virulence

  • Propionic acid (PA) plays a significant role in the biosynthesis of short-chain fatty acids by Bacteroidetes spp. It is involved in lysine propionylation, a type of posttranslational modification affecting protein stability, enzyme activity, and DNA binding affinity. This modification is influenced by PA levels and its metabolic intermediate, propionyl-CoA. Understanding propionyl modifications could provide insights into how PA-producing Bacteroidetes affect the virulence of pathogenic intestinal bacteria, offering new prevention and treatment approaches for pathogenic infections (Hao Tang et al., 2022).

Oxidation of Cyclopropane Derivatives

  • Cyclopropane rings, like that in "(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid," are significant in drug development for their ability to add conformational rigidity and increase metabolic stability in physiologically active compounds. Oxidation of methylene groups activated by adjacent cyclopropanes is a key synthetic approach to carbonylcyclopropanes, aligning with principles of atom economy and efficiency in organic synthesis. The review highlights methods for oxidizing cyclopropane-containing compounds, emphasizing the importance of oxidants like ozone, dioxiranes, CrO3, and catalytic systems based on transition metals (K. N. Sedenkova et al., 2018).

Environmental Persistence and Toxicity Concerns of Perfluorinated Acids

  • Research on perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) raises environmental concerns due to their persistence and bioaccumulation potential. The bioaccumulation of PFCAs, similar in structure to PFOS, varies with the length of their fluorinated carbon chains. This review provides insights into the bioaccumulation, environmental behaviors, and regulatory classifications of PFCAs, emphasizing the need for further research on their long-chain derivatives and their distinction from legacy persistent lipophilic compounds (J. Conder et al., 2008).

Microbial Production of Volatile Fatty Acids

  • The microbial production of volatile fatty acids (VFAs), including propionic acid, is highlighted as a renewable alternative to petroleum-based sources for synthesizing commercially important chemicals. This review summarizes methods, challenges, and future perspectives in VFA production via microbial routes, stressing the importance of metabolic engineering and systematic biology in optimizing production processes (S. Bhatia & Yung-Hun Yang, 2017).

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field . Future research may focus on developing new methods for peptide synthesis or exploring new applications for peptides.

properties

IUPAC Name

(3S)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYKWUUVQMRPX-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

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